molecular formula C10H8N2O2 B2389436 2-Pyridazin-3-yloxyphenol CAS No. 1249285-64-0

2-Pyridazin-3-yloxyphenol

Cat. No.: B2389436
CAS No.: 1249285-64-0
M. Wt: 188.186
InChI Key: AADZTRDPTMOUHN-UHFFFAOYSA-N
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Description

2-Pyridazin-3-yloxyphenol is a heterocyclic compound that features a pyridazine ring fused with a phenol group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyridazine and phenol moieties in its structure allows it to exhibit diverse biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridazin-3-yloxyphenol typically involves the reaction of 3-chloropyridazine with phenol in the presence of a base. This reaction can be carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the phenol group replaces the chlorine atom on the pyridazine ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to maintain consistent reaction parameters and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridazin-3-yloxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenol ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often employed.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products:

Scientific Research Applications

2-Pyridazin-3-yloxyphenol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals .

Comparison with Similar Compounds

    Pyridazine: A simpler analog with similar biological activities.

    Pyridazinone: Contains a carbonyl group, offering different pharmacological properties.

    Phenoxypyridazine: Similar structure but with different substitution patterns.

Uniqueness: 2-Pyridazin-3-yloxyphenol is unique due to the presence of both pyridazine and phenol groups, which confer a combination of properties not found in its analogs. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

2-pyridazin-3-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-8-4-1-2-5-9(8)14-10-6-3-7-11-12-10/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADZTRDPTMOUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249285-64-0
Record name 2-(pyridazin-3-yloxy)phenol
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